molecular formula C12H13FN2O4 B2828413 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid CAS No. 1103110-91-3

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid

Cat. No.: B2828413
CAS No.: 1103110-91-3
M. Wt: 268.244
InChI Key: JGDJQZPYQSUXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid is a complex organic compound with the molecular formula C12H13FN2O4. It is known for its unique chemical structure, which includes a fluorophenyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-fluoroaniline with chloroacetyl chloride to form 3-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with L-asparagine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid
  • 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid

Uniqueness

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid is unique due to its specific fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-amino-2-[[2-(3-fluorophenyl)acetyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c13-8-3-1-2-7(4-8)5-11(17)15-9(12(18)19)6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDJQZPYQSUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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